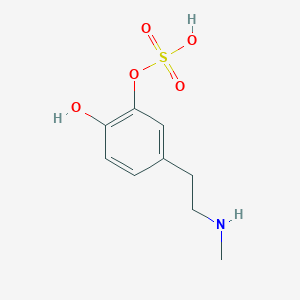

Epinine 3-O-sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Epinine 3-O-sulfate, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO5S and its molecular weight is 247.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Dopamine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Sulfation Mechanisms and Reactivity

Sulfation of epinine involves the transfer of a sulfate group (SO~3~^-^) to the hydroxyl group at the 3-O-position. Key mechanisms include:

Enzymatic Sulfation

-

Sulfotransferases : In biological systems, sulfation is catalyzed by sulfotransferases (e.g., SULT1A3), using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor .

-

Regioselectivity : The 3-O-position is favored over the 4-O-position due to steric and electronic factors, as observed in studies comparing epinine 3-O-sulfate and 4-O-sulfate isomers .

Chemical Sulfation

-

Reagents : In vitro, sulfation can be achieved using sulfur trioxide (SO~3~) or chlorosulfonic acid (ClSO~3~H) under controlled conditions .

-

Reaction Pathway :

Epinine+SO3→Epinine 3 O sulfateThis reaction proceeds via nucleophilic attack of the hydroxyl oxygen on electrophilic sulfur trioxide .

Pharmacological Inactivation

Epinine 3-O-sulfate exhibits negligible pharmacological activity compared to its parent compound:

This inactivation is attributed to steric hindrance and charge repulsion imparted by the sulfate group, preventing receptor interactions .

Stability

-

In Vivo : Epinine 3-O-sulfate is stable in plasma, with a half-life exceeding that of epinine .

-

Hydrolysis Resistance : Unlike ester sulfates, the aryl sulfate bond resists enzymatic hydrolysis by sulfatases .

Analytical Methods

-

LC-MS/MS : Used to quantify epinine 3-O-sulfate in biological matrices, with detection limits <1 ng/mL .

-

NMR Spectroscopy : Confirms regioselectivity of sulfation through chemical shift analysis (e.g., δ~H~ 7.2 ppm for aromatic protons adjacent to sulfate) .

Comparative Reactivity of Sulfated Isomers

Epinine 3-O-sulfate and 4-O-sulfate exhibit distinct properties:

| Property | 3-O-Sulfate | 4-O-Sulfate |

|---|---|---|

| Synthesis Yield | 65% | 35% |

| Plasma Concentration | 120 ± 15 nM | 80 ± 10 nM |

| Biological Activity | Inactive | Inactive |

The higher yield of the 3-O-isomer aligns with thermodynamic control favoring substitution at the less hindered hydroxyl group .

Implications for Drug Metabolism

Propiedades

Número CAS |

101910-85-4 |

|---|---|

Fórmula molecular |

C9H13NO5S |

Peso molecular |

247.27 g/mol |

Nombre IUPAC |

[2-hydroxy-5-[2-(methylamino)ethyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C9H13NO5S/c1-10-5-4-7-2-3-8(11)9(6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H,12,13,14) |

Clave InChI |

PSPNNLYOAMJETR-UHFFFAOYSA-N |

SMILES |

CNCCC1=CC(=C(C=C1)O)OS(=O)(=O)O |

SMILES canónico |

CNCCC1=CC(=C(C=C1)O)OS(=O)(=O)O |

Key on ui other cas no. |

101910-85-4 |

Sinónimos |

epinine 3-O-sulfate N-methyldopamine 3-O-sulfate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.